molecular formula C19H14ClF2N3O2 B2626220 N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea CAS No. 338755-30-9

N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea

Cat. No. B2626220
M. Wt: 389.79
InChI Key: IHSXMPMJWJWETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea, also known as CDK4/6 inhibitor, is a small molecule drug that has shown promising results in the treatment of various types of cancer.

Scientific Research Applications

Anion Coordination Chemistry

N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea has been studied for its role in anion coordination chemistry. Wu et al. (2007) explored the anion coordination of related urea-based ligands, finding that they can form adducts with inorganic oxo-acids, demonstrating a variety of hydrogen bond motifs involving urea NH groups and anions (Wu, Huang, Xia, Yang, & Janiak, 2007).

Crystal Structure Analysis

The crystal structure of compounds related to N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea has been a subject of interest. Cho et al. (2015) investigated the crystal structure of a similar benzoylphenylurea insecticide, revealing insights into the molecular arrangements and hydrogen bonding patterns (Cho, Kim, Lee, & Kim, 2015).

Formation of Heterocyclic Compounds

The compound has potential in the formation of heterocyclic compounds. Matsuda, Yamamoto, and Ishii (1976) studied the reactions of a similar N'-diphenylmethylene-N-phenyl-N-trimethylsilylurea with various acceptor molecules, leading to the formation of imidazolidinone, triazinone, and pyrimidinone derivatives (Matsuda, Yamamoto, & Ishii, 1976).

Cytokinin Activity in Agricultural Chemistry

N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea may have applications in agricultural chemistry, particularly in relation to cytokinin activity. Takahashi et al. (1978) synthesized derivatives of N-phenyl-N'-(4-pyridyl)urea, testing their cytokinin activity and finding that certain derivatives were highly active (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).

Synthesis and Anticancer Evaluation

Jian Feng et al. (2020) focused on synthesizing and evaluating diaryl urea derivatives for their antiproliferative activity against various cancer cell lines. Their findings indicated significant anticancer potential for these compounds (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).

properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,4-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3O2/c20-13-5-3-12(4-6-13)11-25-9-1-2-17(18(25)26)24-19(27)23-16-8-7-14(21)10-15(16)22/h1-10H,11H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSXMPMJWJWETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)NC(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea

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